molecular formula C20H23NO2 B11174339 (4-Benzylpiperidin-1-yl)(3-methoxyphenyl)methanone

(4-Benzylpiperidin-1-yl)(3-methoxyphenyl)methanone

Cat. No.: B11174339
M. Wt: 309.4 g/mol
InChI Key: UXKNGOFKDXDQPC-UHFFFAOYSA-N
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Description

(4-Benzylpiperidin-1-yl)(3-methoxyphenyl)methanone is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom of the piperidine ring and a methoxyphenyl group attached to the carbonyl carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperidin-1-yl)(3-methoxyphenyl)methanone typically involves the reaction of 4-benzylpiperidine with 3-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperidin-1-yl)(3-methoxyphenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential use in the development of new therapeutic agents, particularly in the treatment of neurodegenerative diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (4-Benzylpiperidin-1-yl)(3-methoxyphenyl)methanone involves its interaction with specific molecular targets. In the context of its antimicrobial activity, it is believed to inhibit the function of key enzymes in bacterial and fungal cells, leading to cell death. In neurodegenerative disease research, it has been shown to interact with amyloid-beta peptides, preventing their aggregation and promoting their clearance from the brain .

Comparison with Similar Compounds

Similar Compounds

  • (4-Benzylpiperidin-1-yl)(4-methoxyphenyl)methanone
  • (4-Benzylpiperazin-1-yl)(3-methoxyphenyl)methanone
  • (4-Benzylpiperidin-1-yl)(3-hydroxyphenyl)methanone

Uniqueness

(4-Benzylpiperidin-1-yl)(3-methoxyphenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its lipophilicity, potentially improving its ability to cross biological membranes. Additionally, the benzyl group provides steric hindrance, influencing its reactivity and interaction with molecular targets .

Properties

Molecular Formula

C20H23NO2

Molecular Weight

309.4 g/mol

IUPAC Name

(4-benzylpiperidin-1-yl)-(3-methoxyphenyl)methanone

InChI

InChI=1S/C20H23NO2/c1-23-19-9-5-8-18(15-19)20(22)21-12-10-17(11-13-21)14-16-6-3-2-4-7-16/h2-9,15,17H,10-14H2,1H3

InChI Key

UXKNGOFKDXDQPC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3

Origin of Product

United States

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